1-methyl-N-(morpholin-4-yl)-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
1-METHYL-N-MORPHOLINO-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl group, a morpholino group, a nitro group, and a carboxamide group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-METHYL-N-MORPHOLINO-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with arylhydrazines.
Introduction of Functional Groups: The nitro group can be introduced via nitration reactions, while the morpholino group can be added through nucleophilic substitution reactions.
Carboxamide Formation: The carboxamide group can be formed by reacting the pyrazole derivative with appropriate amines under suitable conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-METHYL-N-MORPHOLINO-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHYL-N-MORPHOLINO-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is explored for its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-METHYL-N-MORPHOLINO-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The morpholino group may enhance the compound’s solubility and facilitate its transport across cell membranes . The carboxamide group can form hydrogen bonds with target proteins, influencing their activity .
Comparison with Similar Compounds
1-METHYL-N-MORPHOLINO-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:
1-Methyl-4-nitro-1H-pyrazole: Lacks the morpholino and carboxamide groups, resulting in different chemical properties and applications.
3-Methyl-4-nitro-1H-pyrazole: Similar structure but different substitution pattern, affecting its reactivity and biological activity.
Properties
Molecular Formula |
C9H13N5O4 |
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Molecular Weight |
255.23 g/mol |
IUPAC Name |
1-methyl-N-morpholin-4-yl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C9H13N5O4/c1-12-6-7(14(16)17)8(10-12)9(15)11-13-2-4-18-5-3-13/h6H,2-5H2,1H3,(H,11,15) |
InChI Key |
PKZIHBMWPUHGPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NN2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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